
Spectroscopic Data Interpretation of 8-
Methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 8-Methylquinoline

Cat. No.: B363895 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
methylquinoline, a key heterocyclic compound relevant in various fields of chemical and

pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

8-methylquinoline. The data presented here were obtained in deuterated chloroform (CDCl3)

with tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectroscopy
Proton NMR provides information on the chemical environment and connectivity of hydrogen

atoms in the molecule. The aromatic protons of the quinoline ring system and the protons of the

methyl group are distinctly observed.

Table 1: ¹H NMR Spectroscopic Data for 8-Methylquinoline
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.94 dd 4.2, 1.7 H-2

8.11 dd 8.3, 1.7 H-4

7.64 d 8.1 H-5

7.57 d 7.1 H-7

7.44 dd 8.1, 7.1 H-6

7.38 dd 8.3, 4.2 H-3

2.83 s - -CH₃

Note: Data is a compilation from spectra recorded at 89.56 MHz and 399.65 MHz.[1]

¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon framework of the molecule. The spectrum

of 8-methylquinoline shows ten distinct signals corresponding to its ten carbon atoms.

Table 2: ¹³C NMR Spectroscopic Data for 8-Methylquinoline
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Chemical Shift (δ) ppm Assignment

149.8 C-2

146.5 C-8a

136.2 C-4

132.5 C-8

128.9 C-5

127.3 C-4a

126.3 C-6

125.9 C-7

121.1 C-3

17.8 -CH₃

Note: Assignments are based on published data and spectral analysis.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. The spectrum of 8-methylquinoline is characterized by

absorptions corresponding to aromatic C-H and C=C bonds, as well as aliphatic C-H bonds of

the methyl group.

Table 3: Principal IR Absorption Bands for 8-Methylquinoline
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3050 - 3000 C-H Stretch Aromatic

2980 - 2850 C-H Stretch Aliphatic (CH₃)

1600 - 1450 C=C Stretch Aromatic Ring

1465 C-H Bend Aliphatic (CH₃)

850 - 750 C-H Bend (out-of-plane) Aromatic

Note: Data is interpreted from typical values for substituted quinolines and publicly available

spectra.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Electron Ionization (EI) is a common method for analyzing compounds like 8-
methylquinoline.

Table 4: Mass Spectrometry Data (Electron Ionization) for 8-Methylquinoline

m/z Relative Intensity (%) Proposed Fragment

143 100 [M]⁺ (Molecular Ion)

142 44 [M-H]⁺

128 - [M-CH₃]⁺

115 15 [M-H-HCN]⁺ or [M-C₂H₂]⁺

144 11 [M+H]⁺ (Isotopic Peak)

Note: Data is compiled from publicly available mass spectra.[2] The molecular ion peak at m/z

143 confirms the molecular weight of 8-methylquinoline. The fragmentation pattern is

consistent with the stable aromatic quinoline structure.

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 25 mg of 8-methylquinoline in 0.5 mL of

deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0

ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g.,

400 MHz). For ¹H NMR, standard acquisition parameters are typically sufficient. For ¹³C

NMR, a proton-decoupled experiment is standard.

IR Spectroscopy (Neat Sample)
Sample Preparation: As 8-methylquinoline is a liquid at room temperature, a "neat"

spectrum can be obtained. Place one to two drops of the pure liquid between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition: Place the salt plate assembly in the sample holder of an FTIR spectrometer

and acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample

is vaporized in the ion source.

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam

(typically 70 eV) to induce ionization and fragmentation.

Data Acquisition: The resulting ions are separated by the mass analyzer based on their

mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
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The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship

between the different techniques in determining the structure of 8-methylquinoline.

Sample Preparation
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Click to download full resolution via product page

Caption: General experimental workflow for the spectroscopic analysis of 8-methylquinoline.
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Spectroscopic Data

Derived Structural Information

1H NMR
- Proton environments

- Connectivity (J-coupling)

Aromatic & Methyl Protons

13C NMR
- Carbon backbone

- Number of unique carbons

10 Unique Carbons

IR Spectroscopy
- Functional groups

(Aromatic, Aliphatic C-H) Aromatic & Alkyl Groups

Mass Spectrometry
- Molecular Weight (143 amu)

- Fragmentation pattern
Molecular Formula C10H9N

8-Methylquinoline Structure

Click to download full resolution via product page

Caption: Logical relationship of spectroscopic data to the structural elucidation of 8-
methylquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b363895#8-methylquinoline-spectroscopic-data-
interpretation-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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